molecular formula C8H8BrN3 B1384777 6-Bromo-1,5-dimethyl-1H-benzo[d][1,2,3]triazole CAS No. 2287288-18-8

6-Bromo-1,5-dimethyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B1384777
CAS No.: 2287288-18-8
M. Wt: 226.07 g/mol
InChI Key: DEZRMCJPYHDQMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1,5-dimethyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their versatile applications in various fields, including chemistry, biology, and industry. This compound features a benzene ring fused with a triazole ring, with bromine and methyl groups as substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,5-dimethyl-1H-benzo[d][1,2,3]triazole typically involves the reaction of o-phenylenediamine with bromine and methylating agents under controlled conditions. The process can be optimized by maintaining low temperatures and using specific catalysts to enhance yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,5-dimethyl-1H-benzo[d][1,2,3]triazole undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions often involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotriazoles, while oxidation can produce quinone derivatives.

Scientific Research Applications

6-Bromo-1,5-dimethyl-1H-benzo[d][1,2,3]triazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole: Similar structure but with one less methyl group.

    1H-benzo[d][1,2,3]triazole: Lacks the bromine and methyl substituents.

    5-Bromo-1H-benzo[d][1,2,3]triazole: Bromine is positioned differently on the ring.

Uniqueness

6-Bromo-1,5-dimethyl-1H-benzo[d][1,2,3]triazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and methyl groups can enhance its stability and make it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

6-bromo-1,5-dimethylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-3-7-8(4-6(5)9)12(2)11-10-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZRMCJPYHDQMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)N(N=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-1,5-dimethyl-1H-benzo[d][1,2,3]triazole
Reactant of Route 2
Reactant of Route 2
6-Bromo-1,5-dimethyl-1H-benzo[d][1,2,3]triazole
Reactant of Route 3
Reactant of Route 3
6-Bromo-1,5-dimethyl-1H-benzo[d][1,2,3]triazole
Reactant of Route 4
Reactant of Route 4
6-Bromo-1,5-dimethyl-1H-benzo[d][1,2,3]triazole
Reactant of Route 5
6-Bromo-1,5-dimethyl-1H-benzo[d][1,2,3]triazole
Reactant of Route 6
Reactant of Route 6
6-Bromo-1,5-dimethyl-1H-benzo[d][1,2,3]triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.